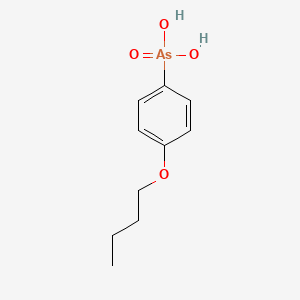
(4-Butoxyphenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butoxyphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H15AsO4 It is a derivative of phenylarsonic acid, where the phenyl group is substituted with a butoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Butoxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Bart reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the arsonic acid to its corresponding arsenate.
Reduction: Reduction reactions can lead to the formation of arsine derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenates, while reduction can produce arsine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Butoxyphenyl)arsonic acid is used as a precursor for synthesizing other organoarsenic compounds. It is also studied for its reactivity and potential use in organic synthesis.
Biology and Medicine
In biology and medicine, organoarsenic compounds, including this compound, have been explored for their antimicrobial properties. They have been used in the past as growth promoters in veterinary medicine .
Industry
Industrially, this compound can be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)arsonic acid involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylarsonic acid: The parent compound of (4-Butoxyphenyl)arsonic acid, lacking the butoxy substitution.
Arsanilic acid: An amino derivative of phenylarsonic acid, used historically as an antimicrobial agent.
Uniqueness
This compound is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially alter its interaction with biological targets compared to its parent compound.
Properties
CAS No. |
6622-65-7 |
|---|---|
Molecular Formula |
C10H15AsO4 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
(4-butoxyphenyl)arsonic acid |
InChI |
InChI=1S/C10H15AsO4/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3,(H2,12,13,14) |
InChI Key |
YAAPBEFYGWZDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















